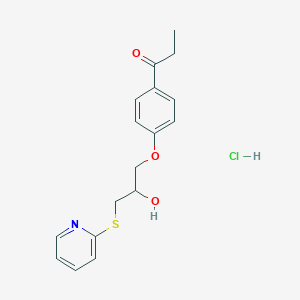

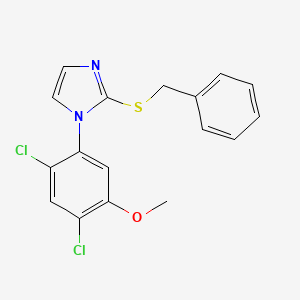

![molecular formula C19H21NO2S2 B2986763 3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-96-5](/img/structure/B2986763.png)

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as D-Cycloserine, is a synthetic antibiotic that has been used in the treatment of tuberculosis, leprosy, and urinary tract infections. In recent years, there has been increasing interest in the potential therapeutic applications of D-Cycloserine in the field of neuroscience.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Preparation of 1,2-Benzothiazines

Research by Wen, Tiwari, and Bolm (2017) details a method for preparing 4-unsubstituted 1,2-benzothiazines using Rh(III)-catalyzed domino allylation/oxidative cyclization from sulfoximines and allyl methyl carbonate. This process tolerates a range of functional groups on sulfoximine and explores chemical modifications of the products. This might be relevant to the synthesis of benzothiazine derivatives including the mentioned compound (Jian Wen, Deo Prakash Tiwari, & C. Bolm, 2017).

Synthesis of 4H-1,4-Benzothiazines

Miyano, Abe, Sumoto, and Teramoto (1976) describe a synthesis process for 4H-1,4-benzothiazines involving the condensation of o-aminobenzenethiol with various ketones in dimethyl sulphoxide. This process suggests an oxidative cyclisation mechanism and might provide insights into the synthesis pathways of similar benzothiazine compounds (S. Miyano, N. Abe, K. Sumoto, & K. Teramoto, 1976).

Biological Evaluation and Applications

Antimicrobial and Anti-inflammatory Agents

Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for evaluation as antimicrobial and anti-inflammatory agents. Their study highlights the potential of benzothiazine derivatives in medicinal chemistry (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Copper(II) Complexes Synthesis

Tesema, Pham, and Franz (2006) explored the synthesis of copper(II) complexes using cysteinyldopa and benzothiazine model ligands. Their research provides insights into the chemical behavior of benzothiazines in complex formation, potentially applicable to the synthesis of similar compounds for various applications (Y. Tesema, David M. Pham, & K. Franz, 2006).

Miscellaneous Applications

Preparation of Congested Thiophenes

Nakayama, Hasemi, Yoshimura, Sugihara, and Nakamura (1998) discussed the preparation of highly congested thiophenes and their conversion to benzene derivatives. This research might offer insights into the synthetic versatility of compounds related to benzothiazines (J. Nakayama, R. Hasemi, K. Yoshimura, Y. Sugihara, & Shoji Nakamura, 1998).

Anti-HIV Integrase Evaluation

Xu, Zeng, Jiao, Hu, and Zhong (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives with benzothiazole substituents for HIV integrase inhibitory activity evaluation. This underscores the potential pharmacological applications of benzothiazines (Yi-sheng Xu, Chengchu Zeng, Zi-Guo Jiao, Liming Hu, & Ru-gang Zhong, 2009).

Propriétés

IUPAC Name |

3-[(4-tert-butylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c1-19(2,3)15-10-8-14(9-11-15)12-23-18-13-24(21,22)17-7-5-4-6-16(17)20-18/h4-11,13,20H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIDTSVBINEJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

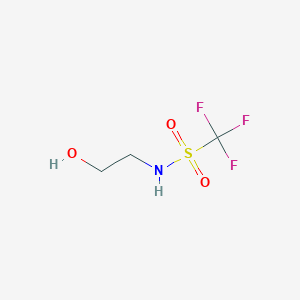

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)

![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)

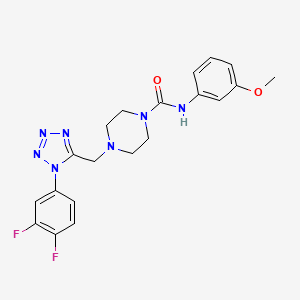

![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)

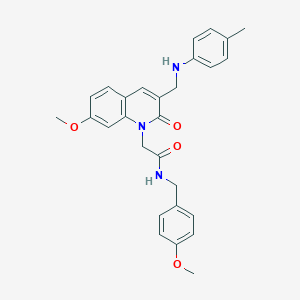

![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)

![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2986702.png)